3,5-Bis(trifluoromethyl)benzenesulfonamide
Overview
Description
3,5-Bis(trifluoromethyl)benzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family. This family of compounds is known for its biological activity, particularly as inhibitors of the carbonic anhydrase enzyme, which plays a significant role in physiological processes such as respiration and the regulation of pH in tissues. The trifluoromethyl groups attached to the benzene ring of the benzenesulfonamide structure are likely to influence its physical and chemical properties, as well as its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multiple steps, including bromination, carboxylation, and chlorination. For instance, the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a related compound, was achieved with a total yield of 61.7% through these steps, starting from 1,3-bis(trifluoromethyl)benzene . The synthesis of other benzenesulfonamide compounds has been reported to involve the use of different linkers and moieties, such as phenyl-1,2,3-triazole, to confer additional flexibility and enhance biological activity .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be complex, with various substituents influencing their shape and electronic distribution. For example, the presence of trifluoromethyl groups is likely to affect the electron-withdrawing properties of the compound. Crystallographic studies can provide insights into the enzyme-inhibitor adducts, helping to rationalize the biological activity observed . In related compounds, bismuth atoms have been observed to have a trigonal bipyramidal coordination to benzenesulfonate substituents .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in a variety of chemical reactions. The synthesis of novel derivatives often involves condensation reactions, as seen in the creation of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using a catalyst derived from benzenesulfonate . Additionally, the introduction of substituents such as arylmethylthio groups can lead to compounds with significant anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-bis(trifluoromethyl)benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electronegative trifluoromethyl groups can increase the acidity of the sulfonamide hydrogen, potentially affecting solubility and reactivity. Intermolecular hydrogen bonding can lead to the formation of self-associates in the crystal and in solution, as observed in related sulfonamide compounds . The solvate structures and hydrogen bonding patterns are important for understanding the stability and reactivity of these compounds .
Scientific Research Applications
Synthesis and Chemical Safety
- Improved Preparation Methods : An efficient bromination of 3,5-bis(trifluoromethyl)benzene has been developed, leading to safer preparation of Grignard reagents derived from this compound. These Grignard reagents are useful in creating advanced intermediates in chemical synthesis, despite their potential to detonate under certain conditions (Leazer et al., 2003).
Biological Activities
- Antibacterial and Antioxidant Properties : Certain derivatives of 3,5-bis(trifluoromethyl)benzenesulfonamide, specifically bis-1,2,3-triazole derivatives, have been shown to possess significant antibacterial and antioxidant activities. One derivative, in particular, demonstrated strong DNA-cleavage activity (Reddy et al., 2016).
- Inhibitory Activities on Enzymes : Incorporating 1,3,5-triazine motifs in benzenesulfonamides, including those related to 3,5-bis(trifluoromethyl)benzenesulfonamide, has been found to inhibit enzymes such as acetylcholinesterase and tyrosinase. These enzymes are relevant in treating diseases like Alzheimer's and pigmentation disorders (Lolak et al., 2020).
Medical Applications
- Anti-inflammatory Activity : Derivatives of 3,5-bis(trifluoromethyl)benzenesulfonamide have shown potential in anti-inflammatory applications. Specifically, 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives have displayed significant inhibition of inflammatory markers like interleukin and tumor necrosis factor (Li et al., 2018).
- Pain Management in Mice : Studies on mice have indicated that some compounds derived from 3,5-bis(trifluoromethyl)benzenesulfonamide exhibit anti-hyperalgesic and anti-edematogenic effects, showing potential for pain management in arthritic conditions (Lobo et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3,5-bis(trifluoromethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO2S/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)18(15,16)17/h1-3H,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRLSJLFAHCJBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382476 | |
Record name | 3,5-bis(trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)benzenesulfonamide | |
CAS RN |
39213-22-4 | |
Record name | 3,5-Bis(trifluoromethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39213-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-bis(trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-bis(trifluoromethyl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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